Crk12-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

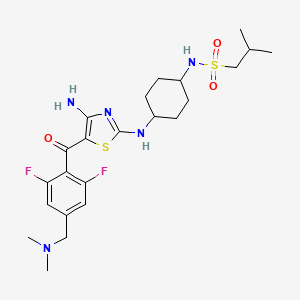

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H33F2N5O3S2 |

|---|---|

Molecular Weight |

529.7 g/mol |

IUPAC Name |

N-[4-[[4-amino-5-[4-[(dimethylamino)methyl]-2,6-difluorobenzoyl]-1,3-thiazol-2-yl]amino]cyclohexyl]-2-methylpropane-1-sulfonamide |

InChI |

InChI=1S/C23H33F2N5O3S2/c1-13(2)12-35(32,33)29-16-7-5-15(6-8-16)27-23-28-22(26)21(34-23)20(31)19-17(24)9-14(10-18(19)25)11-30(3)4/h9-10,13,15-16,29H,5-8,11-12,26H2,1-4H3,(H,27,28) |

InChI Key |

RPIZNCDXFXBQNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1CCC(CC1)NC2=NC(=C(S2)C(=O)C3=C(C=C(C=C3F)CN(C)C)F)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Crk12-IN-2: A Deep Dive into a Novel Anti-Leishmanial Candidate

For Immediate Release

DUNDEE, Scotland – November 8, 2025 – A comprehensive technical guide released today details the mechanism of action of Crk12-IN-2, a promising preclinical candidate for the treatment of visceral leishmaniasis. This in-depth resource, tailored for researchers, scientists, and drug development professionals, elucidates the core pathways and molecular interactions that underpin the compound's potent anti-parasitic activity. The guide provides a granular look at the experimental data and methodologies that have identified cdc-2-related kinase 12 (CRK12) as the primary target of this novel pyrazolopyrimidine series of compounds.

Visceral leishmaniasis, a devastating parasitic disease, is responsible for significant mortality and morbidity worldwide, particularly in resource-poor settings.[1] The current therapeutic arsenal is hampered by issues of toxicity, resistance, and complex administration routes, underscoring the urgent need for new, effective, and accessible treatments.[1] this compound (also known as GSK3186899 or DDD853651) has emerged from a rigorous drug discovery program as a potent and selective inhibitor of Leishmania CRK12, a cyclin-dependent kinase crucial for the parasite's survival.[1][2][3]

Core Mechanism: Targeting a Vital Parasite Kinase

The principal mechanism of action of this compound is the inhibition of Leishmania donovani cdc-2-related kinase 12 (CRK12).[1][2][3] This has been robustly validated through a combination of chemical proteomics, genetic manipulation of the parasite, and the generation of drug-resistant mutants.[1] CRK12 is considered an essential enzyme for the parasite, as attempts to create a complete gene deletion mutant have been unsuccessful without the presence of an ectopic copy of the gene.[1] The definitive partner cyclin for CRK12 has been identified as CYC9.[1] The CRK12/CYC9 complex is believed to play a critical role in the regulation of the Leishmania cell cycle.[4]

Inhibition of CRK12 by this compound leads to a distinct phenotypic outcome: arrest of the parasite's cell cycle in the G1 and G2/M phases.[1] This disruption of the normal cell division process ultimately leads to parasite death.

Quantitative Efficacy of this compound and Analogs

The pyrazolopyrimidine scaffold, from which this compound is derived, has yielded several potent compounds. The following tables summarize the key quantitative data for this compound (Compound 7) and a more potent, albeit metabolically unstable, analog (Compound 5).

| Compound | Assay Type | Target | EC50 (µM) | 95% Confidence Interval (µM) | Notes |

| This compound (Compound 7) | Intra-macrophage (L. donovani) | L. donovani amastigotes | 1.4 | 1.2 - 1.5 | Good selectivity against mammalian THP-1 cells (EC50 >50 µM).[1] |

| Axenic amastigote (L. donovani) | L. donovani amastigotes | 0.1 | 0.06 - 0.17 | Cytocidal at 0.2 µM after 96 hours.[1] | |

| Compound 5 | Intra-macrophage (L. donovani) | L. donovani amastigotes | 0.014 | - | Highly potent but metabolically unstable.[1] |

| Genetic Background | Compound | EC50 (nM) | Fold Change vs. Wild Type |

| Wild Type | Compound 5 | 0.72 ± 0.01 | - |

| CRK12 Wild Type Overexpression | Compound 5 | 0.24 ± 0.002 | ~3-fold more sensitive |

| CRK12 & CYC9 Co-overexpression | Compound 5 | 1.43 ± 0.01 | ~2-fold resistant |

| CRK12 Mutant (G572D) Overexpression | Compound 5 | 1.99 ± 0.002 | ~3.4-fold resistant |

| CRK12 Mutant & CYC9 Co-overexpression | Compound 5 | 4.6 ± 0.05 | ~7.8-fold resistant |

| CRK12 Heterozygous Knockout | Compound 5 | 0.76 ± 0.004 | ~2-fold more sensitive |

Experimental Protocols: A Methodological Overview

The characterization of this compound's mechanism of action has relied on a suite of sophisticated experimental techniques.

Intra-Macrophage Leishmania donovani Assay

This assay is a cornerstone for evaluating the efficacy of anti-leishmanial compounds against the clinically relevant intracellular amastigote stage of the parasite.

-

Host Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages.

-

Infection: The macrophages are infected with L. donovani amastigotes.

-

Compound Treatment: A dilution series of the test compound (e.g., this compound) is added to the infected macrophage cultures.

-

Incubation: The treated cultures are incubated for a defined period to allow for compound action.

-

Quantification: The parasite load within the macrophages is determined, typically by microscopy after staining. The number of amastigotes per macrophage is counted, and the EC50 value is calculated as the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.

Cell Cycle Analysis via Flow Cytometry

This technique is employed to assess the impact of this compound on the progression of the Leishmania cell cycle.

-

Parasite Culture and Treatment: Leishmania promastigotes are cultured and treated with the test compound at a concentration known to be effective (e.g., 5x EC50).

-

Fixation and Staining: The parasites are harvested, fixed, and stained with a fluorescent DNA intercalating agent, such as propidium iodide.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: The DNA content of the cell population is plotted as a histogram. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.[1]

Chemical Proteomics for Target Identification

Chemical proteomics was instrumental in identifying CRK12 as the primary target of the pyrazolopyrimidine series.

-

Probe Synthesis: An analog of the inhibitor is synthesized with a linker that allows it to be attached to a solid support, such as magnetic beads.[2]

-

Protein Pull-down: The inhibitor-derivatized beads are incubated with a lysate of Leishmania parasites. Proteins that bind to the inhibitor are "pulled down" from the lysate.

-

Competitive Elution: To distinguish specific binders from non-specific ones, a competition experiment is performed where the lysate is pre-incubated with a soluble form of the inhibitor before the addition of the beads.

-

Mass Spectrometry: The proteins bound to the beads are eluted, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Proteins that are significantly less abundant in the competition experiment are considered specific targets of the inhibitor.

Visualizing the Molecular Interactions and Experimental Logic

To further clarify the mechanism of action and the experimental approaches used, the following diagrams have been generated.

Caption: The inhibitory action of this compound on the Leishmania CRK12/CYC9 complex, leading to cell cycle arrest.

Caption: Experimental workflow for the validation of CRK12 as the primary target of the pyrazolopyrimidine series.

Caption: The polypharmacology of this compound, highlighting the primary and secondary kinase targets.

Polypharmacology: A Broader Perspective

While CRK12 is the principal target of this compound, evidence suggests a degree of polypharmacology.[1] Chemical proteomics studies have shown that the pyrazolopyrimidine series also interacts with other Leishmania protein kinases, notably CRK3 and CRK6, albeit with significantly lower affinity.[1] It is plausible that the inhibition of these secondary targets contributes to the overall anti-leishmanial phenotype, including the observed cell cycle arrest.[1] This multi-targeted action could be advantageous in mitigating the development of drug resistance.

Conclusion

The detailed elucidation of the mechanism of action of this compound represents a significant advancement in the field of anti-leishmanial drug discovery. By targeting the essential kinase CRK12, this compound class effectively halts parasite proliferation. The comprehensive data package, including quantitative efficacy, detailed methodologies, and a clear understanding of the target and its downstream effects, provides a solid foundation for the further development of this promising therapeutic candidate. The insights gained from these studies will be invaluable for the design of next-generation anti-parasitic agents and for strategies to combat the global threat of leishmaniasis.

References

- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CRK12 in Trypanosoma brucei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the function, significance, and therapeutic potential of the cdc2-related kinase 12 (CRK12) in the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).

Core Summary

CRK12 is a cyclin-dependent kinase (CDK) that has been identified as an essential protein for the proliferation and survival of the bloodstream form of Trypanosoma brucei. It forms an active protein kinase complex with a putative transcriptional cyclin, CYC9. This CRK12:CYC9 complex plays a crucial role in regulating endocytosis, and its disruption leads to significant morphological abnormalities and ultimately, parasite death. These findings establish CRK12 as a promising drug target for the development of novel therapies against HAT.

CRK12:CYC9 Signaling Pathway

The interaction between CRK12 and CYC9 is central to its function. While the complete downstream signaling cascade is still under investigation, the current understanding suggests a pathway where the CRK12:CYC9 complex is essential for maintaining normal endocytic function. Disruption of this complex, either through depletion of CRK12 or CYC9, leads to distinct but related phenotypes, suggesting their involvement in a common pathway with some specialized functions.

Caption: The CRK12:CYC9 signaling pathway in T. brucei.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on CRK12 function and inhibition.

| Experiment | Cell Line | Condition | Time Point | Result | Reference |

| CRK12 RNAi | Bloodstream T. brucei | Tetracycline-induced | 18 hours | Growth arrest | [1][2] |

| CRK12 RNAi | Bloodstream T. brucei | Tetracycline-induced | 18 hours | mRNA depleted to ~30% of uninduced levels | [1][2] |

| CRK12 RNAi in vivo | Mouse model | Doxycycline-treated | 72 & 96 hours | No detectable parasitemia | [1][2] |

| CRK12 RNAi in vivo | Mouse model | Non-doxycycline treated | 72 hours | High parasitemia (culled) | [1][2] |

Table 1: Effects of CRK12 Depletion on T. brucei

| Inhibitor | Target | IC50 (µM) | Reference |

| F733-0072 | T. brucei growth | 1.11 | [3][4] |

| F733-0407 | T. brucei growth | 1.97 | [3][4] |

| L368-0556 | T. brucei growth | 0.85 | [3][4] |

| L439-0038 | T. brucei growth | 1.66 | [3][4] |

| GSK3186899/DDD853651 | CRK12 | Not specified for T. brucei in provided text, but noted as a significant inhibitor. | [3] |

| Compound 2 (aminothiazole) | CRK12 | Not specified for T. brucei in provided text, but noted as a potent inhibitor. | [3] |

Table 2: Inhibitors of CRK12 and their Efficacy

Experimental Protocols

Detailed methodologies for key experiments are provided below.

RNA Interference (RNAi) Mediated Depletion of CRK12

This protocol describes the tetracycline-inducible RNAi system used to deplete CRK12 in bloodstream form T. brucei.

Caption: Workflow for CRK12 RNAi experiment.

Methodology:

-

Cell Culture: Bloodstream form T. brucei CRK12 RNAi cell lines are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO2.

-

Induction of RNAi: To induce the depletion of CRK12, tetracycline is added to the culture medium at a final concentration of 1 µg/ml.

-

Monitoring Cell Growth: Cell density is monitored every 24 hours using a hemocytometer to assess the effect of CRK12 depletion on cell proliferation.

-

Analysis of mRNA and Protein Levels: Samples are collected at various time points post-induction (e.g., 0, 12, 18, 24 hours).

-

qRT-PCR: RNA is extracted, reverse transcribed to cDNA, and quantitative real-time PCR is performed to measure the relative abundance of CRK12 mRNA.

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using an anti-CRK12 antibody to detect the levels of CRK12 protein.

-

-

Phenotypic Analysis:

-

Microscopy: Cells are fixed and stained with DAPI to visualize the nucleus and kinetoplast. Differential interference contrast (DIC) and fluorescence microscopy are used to observe any morphological changes, such as enlarged flagellar pockets.[5]

-

Electron Microscopy: For detailed ultrastructural analysis of the flagellar pocket, cells are fixed, embedded, and sectioned for transmission electron microscopy.[5]

-

In Vivo RNAi Model

This protocol outlines the use of a mouse model to assess the essentiality of CRK12 for T. brucei survival in a host.

Methodology:

-

Animal Model: Immunocompromised mice are used for this study.

-

Infection: Mice are inoculated with the CRK12 RNAi T. brucei cell line.

-

Induction of RNAi: One group of mice receives drinking water supplemented with doxycycline to induce CRK12 RNAi. A control group receives untreated drinking water.

-

Monitoring Parasitemia: Blood samples are taken from the tail vein at regular intervals (e.g., 72 and 96 hours post-infection), and the number of parasites is determined by microscopy.[1][2]

-

Endpoint: Mice are monitored for clinical signs of disease, and the experiment is terminated when parasitemia in the control group reaches a predetermined level.

Virtual Screening for CRK12 Inhibitors

This protocol describes a computational approach to identify potential small molecule inhibitors of CRK12.

Caption: Workflow for virtual screening of CRK12 inhibitors.

Methodology:

-

3D Structure Modeling: The three-dimensional structure of T. brucei CRK12 is obtained, for instance, using AlphaFold2.[3][6]

-

Structure Refinement: The predicted 3D structure is refined using molecular dynamics (MD) simulations to obtain a more accurate representation of the protein's conformation.[3][6]

-

Virtual Screening: A large library of chemical compounds is screened against the refined CRK12 structure using molecular docking software. This process typically involves multiple stages of increasing precision.[3][4][6]

-

Candidate Selection: Based on docking scores and predicted binding interactions, a subset of promising compounds is selected for experimental validation.[3][4]

-

In Vitro Bioassays: The selected compounds are tested for their ability to inhibit the growth of bloodstream form T. brucei in culture.

-

Dose-Response Analysis: For the most potent compounds, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).[3][7]

-

Interaction Analysis: Further computational analysis, such as MD simulations and binding free energy calculations, can be performed to understand the interaction mechanism between the top inhibitor candidates and CRK12.[3][6]

Conclusion and Future Directions

CRK12 is a validated and essential protein in Trypanosoma brucei, playing a critical role in endocytosis and parasite viability. The CRK12:CYC9 complex represents a key regulatory node in the parasite's cell biology. The distinct phenotypes observed upon depletion of CRK12 and CYC9 suggest that while they function together, they may also have independent roles or that the threshold for their respective functions differs.[1]

The identification of potent small molecule inhibitors of CRK12 underscores its potential as a therapeutic target for HAT.[3][4] Future research should focus on:

-

Elucidating the downstream substrates of the CRK12:CYC9 kinase complex to fully map out its signaling pathway.

-

Solving the crystal structure of CRK12 to facilitate structure-based drug design.

-

Optimizing the identified lead compounds to improve their potency, selectivity, and pharmacokinetic properties for in vivo studies.

A deeper understanding of the CRK12 signaling pathway and the development of specific inhibitors will be pivotal in the quest for new and improved treatments for Human African Trypanosomiasis.

References

- 1. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel CRK12 Inhibitors for the Treatment of Human African Trypanosomiasis: An Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel CRK12 Inhibitors for the Treatment of Human African Trypanosomiasis: An Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of CRK12 Inhibition as a Novel Anti-Parasitic Strategy: A Technical Guide to Crk12-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the preclinical development and mechanism of action of the novel anti-parasitic compound DDD853651/GSK3186899, a potent inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12). Visceral leishmaniasis, a fatal parasitic disease, urgently requires new therapeutic options due to limitations of current treatments. This document provides a comprehensive overview of the in vitro and in vivo efficacy, pharmacokinetic profile, and experimental methodologies used to validate CRK12 as a promising drug target. Detailed protocols for key assays and visualizations of the proposed signaling pathway and experimental workflows are included to facilitate further research and development in this area.

Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a significant global health threat, responsible for substantial mortality and morbidity, particularly in developing countries.[1][2][3] The current therapeutic arsenal for VL is hampered by issues of toxicity, emerging resistance, and parenteral administration routes, highlighting the urgent need for novel, safe, and orally bioavailable drugs.[1]

A promising strategy in anti-parasitic drug discovery is the targeting of essential parasite-specific kinases. Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and other vital cellular processes.[4] This guide focuses on a pyrazolopyrimidine-based inhibitor, DDD853651/GSK3186899, which has been identified as a preclinical candidate for the treatment of VL.[1][5][6][7] This compound exerts its anti-leishmanial activity through the specific inhibition of Leishmania donovani cdc-2-related kinase 12 (CRK12), a protein kinase essential for parasite viability.[1][2][5]

This document serves as a technical resource for researchers in the field, providing a detailed summary of the preclinical data, experimental protocols, and the proposed mechanism of action of this novel CRK12 inhibitor.

Mechanism of Action

The primary mechanism of action of DDD853651/GSK3186899 is the inhibition of the parasite's cdc-2-related kinase 12 (CRK12).[1][2][5] CRK12, in complex with its cyclin partner CYC9, is believed to play a critical role in the regulation of the Leishmania cell cycle.[3][8][9]

Inhibition of the CRK12/CYC9 complex by DDD853651/GSK3186899 leads to a disruption of the normal cell cycle progression in Leishmania parasites. Studies have shown that treatment with this inhibitor results in an accumulation of parasites in the G1 and G2/M phases of the cell cycle, with a corresponding decrease in the S phase population.[8] This cell cycle arrest ultimately leads to parasite death. The essentiality of CRK12 for parasite survival has been genetically validated, further solidifying its position as a promising drug target.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving LdCRK12 and the inhibitory action of DDD853651/GSK3186899.

Data Presentation

The following tables summarize the key quantitative data for the preclinical candidate DDD853651/GSK3186899.

Table 1: In Vitro Activity of DDD853651/GSK3186899

| Assay Type | Parasite Stage | Cell Line | EC50 (µM) |

| Intra-macrophage | L. donovani amastigotes | THP-1 | 0.014 |

| Axenic | L. donovani amastigotes | - | 0.1 |

| Cytotoxicity | Human | THP-1 | >50 |

Table 2: In Vivo Efficacy of DDD853651/GSK3186899 in a Mouse Model of Visceral Leishmaniasis

| Dosing Regimen | Duration | Parasite Load Reduction (%) |

| 25 mg/kg, twice daily (oral) | 10 days | 99 |

| 50 mg/kg, twice daily (oral) | 5 days | 85 |

Table 3: Pharmacokinetic Profile of DDD853651/GSK3186899 in Mice

| Parameter | Value |

| Oral Bioavailability (Fpo) | 44% |

| Cmax | Variable |

| AUC0–last | Variable |

| Vss | Not Reported |

| Clb | Not Reported |

Note: Marked variability in exposure was observed in mouse pharmacokinetic studies.[10]

Table 4: Selectivity Profile of DDD853651/GSK3186899 against Human Kinases

| Human Kinase | Interaction at Predicted Clinical Dose |

| MAPK11 | Interaction observed |

| NLK | Interaction observed |

| MAPK14 | Interaction observed |

| CDK7 | Interaction observed |

Note: Kinobead technology indicated interactions with these four human kinases at concentrations within multiples of the predicted clinical dose.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Leishmania donovani Intramacrophage Amastigote Assay

This assay assesses the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite.

Workflow Diagram:

Protocol:

-

Cell Culture: Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Macrophage Differentiation: Seed THP-1 cells into 96-well plates and differentiate into adherent macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Parasite Infection: Infect the differentiated THP-1 macrophages with stationary phase L. donovani promastigotes at a macrophage-to-parasite ratio of 1:15.[4] Incubate for 4 hours at 37°C to allow for phagocytosis.[4]

-

Removal of Extracellular Parasites: After the incubation period, wash the cells multiple times with fresh medium to remove any non-internalized promastigotes.[4]

-

Compound Treatment: Add serial dilutions of DDD853651/GSK3186899 to the infected macrophage cultures. Include appropriate positive (e.g., amphotericin B) and negative (e.g., DMSO vehicle) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[4]

-

Quantification of Parasite Load (SYBR Green I Method):

-

Carefully remove the culture medium.

-

Lyse the macrophages using a saponin-based lysis buffer.

-

Add SYBR Green I nucleic acid stain, which will bind to the DNA of the released amastigotes.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: Determine the EC50 value of the compound by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Protocol:

-

Reagents and Buffers:

-

Recombinant Leishmania donovani CRK12/CYC9 complex.

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method).

-

Substrate (a generic or specific peptide substrate for CRK12).

-

DDD853651/GSK3186899 in various concentrations.

-

-

Assay Procedure:

-

In a microplate, combine the kinase, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).

-

-

Detection of Kinase Activity:

-

Radiometric Assay: If using [γ-32P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Luminescence-Based Assay (e.g., Kinase-Glo®): This method measures the amount of ATP remaining in the well after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

-

Fluorescence-Based Assay: Utilize a fluorescently labeled substrate and detect the change in fluorescence upon phosphorylation.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The preclinical data for DDD853651/GSK3186899 strongly support the continued investigation of CRK12 inhibition as a viable and promising strategy for the development of new anti-leishmanial therapies. The compound demonstrates potent and selective activity against the clinically relevant intracellular amastigote stage of Leishmania donovani and shows significant efficacy in a murine model of visceral leishmaniasis. While further optimization of its pharmacokinetic properties and a thorough evaluation of its safety profile are necessary, DDD853651/GSK3186899 represents a significant advancement in the pursuit of a novel, orally available treatment for this neglected tropical disease. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate further research in this critical area of drug discovery. Recent developments indicate that this compound, now designated DNDI-6899, is progressing towards clinical evaluation, further highlighting its potential.[1]

References

- 1. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]

- 2. researchgate.net [researchgate.net]

- 3. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics in the treatment of cutaneous leishmaniasis – challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The CRK12/CYC9 Kinase Complex: A Linchpin in Parasite Survival and a Promising Therapeutic Target

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclin-dependent kinase (CDK)-like protein CRK12 and its cyclin partner CYC9 form a crucial complex that governs essential cellular processes in kinetoplastid parasites, including Trypanosoma brucei and Leishmania donovani, the causative agents of African trypanosomiasis and visceral leishmaniasis, respectively. This technical guide provides an in-depth analysis of the CRK12/CYC9 complex, consolidating current research on its pivotal role in parasite viability, cell cycle regulation, and endocytosis. We present a synthesis of quantitative data, detailed experimental protocols derived from key literature, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in parasitology and drug development. The essential nature of this complex for parasite survival, coupled with its divergence from host kinases, underscores its potential as a high-value target for novel antiparasitic therapies.

Introduction

Protozoan parasites of the order Kinetoplastida, such as Trypanosoma and Leishmania, are responsible for a significant global disease burden. The limited efficacy and emerging resistance to current chemotherapeutics necessitate the identification and validation of novel drug targets. Within the parasite kinome, cyclin-dependent kinases (CDKs) and their regulatory cyclin partners have emerged as critical regulators of cellular processes and, consequently, as attractive targets for therapeutic intervention.

One such complex, formed by the cdc2-related kinase 12 (CRK12) and the transcriptional-like cyclin CYC9, has been identified as indispensable for the survival of these parasites. In Trypanosoma brucei, the CRK12/CYC9 complex is essential for the proliferation of the bloodstream form of the parasite, playing key roles in endocytosis and cytokinesis.[1][2] Similarly, in Leishmania donovani, CRK12 has been chemically validated as a druggable target for visceral leishmaniasis.[3][4] This guide will delve into the technical details of the CRK12/CYC9 complex, providing a foundational resource for its further investigation and therapeutic exploitation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the CRK12/CYC9 complex, providing a comparative overview of its importance and the effects of its inhibition or genetic manipulation in different parasite species.

Table 1: Genetic Validation of CRK12 and CYC9 Essentiality in Trypanosoma brucei

| Gene | Life Cycle Stage | Method | Phenotype | Quantitative Effect | Reference |

| CRK12 | Bloodstream | RNAi | Growth arrest and cell death | Growth arrest within 18 hours; mRNA depleted to ~30% of uninduced levels at 18 hours.[1][2] | [1][2] |

| CRK12 | Bloodstream (in vivo) | RNAi (mouse model) | Aparasitemia | Doxycycline-treated mice had no detectable parasitemia at 72 or 96 hours post-infection.[1][2] | [1][2] |

| CYC9 | Bloodstream | RNAi | Growth arrest | Apparent from 12-18 hours post-induction; mRNA reduced by 35-50% at 20 hours.[1] | [1] |

| CYC9 | Procyclic | RNAi | Decreased growth rate/arrest | Apparent from 120 hours post-induction; mRNA significantly depleted at 48 hours.[1] | [1] |

| CYC9 | Bloodstream | RNAi | Cytokinesis defect | Two-fold increase in 2N2K cells over the first 12 hours of induction.[1][2] | [1][2] |

Table 2: Chemical Validation of CRK12 as a Drug Target in Leishmania donovani

| Compound | Target | Assay | EC50 Value | Fold Change in Resistance/Sensitivity | Reference |

| Compound 5 | CRK12 | Promastigote viability | 0.59 ± 0.001 nM (WT) | N/A | [3] |

| Compound 5 | CRK12 | Promastigote viability | 0.24 ± 0.002 nM (CRK12WT overexpression) | ~3-fold more sensitive | [3] |

| Compound 5 | CRK12 | Promastigote viability | 1.43 ± 0.01 nM (CRK12WT/CYC9 co-overexpression) | ~3-fold resistant | [3] |

| Compound 5 | CRK12 | Promastigote viability | 1.99 ± 0.002 nM (CRK12MUT overexpression) | ~3.4-fold resistant | [3] |

| Compound 5 | CRK12 | Promastigote viability | 4.6 ± 0.05 nM (CRK12MUT/CYC9 co-overexpression) | ~8-fold resistant | [3] |

| Compound 5 | CRK12 | Promastigote viability | 0.76 ± 0.004 nM (CRK12 single allele KO) | ~2-fold more susceptible | [3] |

| Compound 7 (DDD853651/GSK3186899) | CRK12 | Intra-macrophage amastigote | 0.1 µM (95% CI 0.06-0.17 µM) | N/A | [3] |

| Compound 7 (DDD853651/GSK3186899) | CRK12 | Promastigote viability (CRK12MUT/CYC9 co-overexpression) | N/A | ~6-fold resistant | [3] |

Signaling Pathways and Logical Relationships

The precise signaling cascade upstream and downstream of the CRK12/CYC9 complex is still under investigation. However, based on current data, a model can be proposed where the complex integrates signals to regulate key cellular events.

Caption: Proposed signaling role of the CRK12/CYC9 complex in parasite cellular processes.

The diagram above illustrates the formation of the active CRK12/CYC9 kinase complex, which in turn regulates the fundamental processes of endocytosis and cytokinesis. Both of these processes are essential for the proliferation and ultimate survival of the parasite. The inhibitory action of pyrazolopyrimidine compounds on the active complex represents a key strategy for therapeutic intervention.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, adapted for clarity and reproducibility.

RNA Interference (RNAi)-Mediated Gene Silencing in T. brucei

This protocol describes the depletion of CRK12 or CYC9 mRNA in bloodstream form T. brucei to assess gene essentiality.

Experimental Workflow:

References

- 1. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei | PLOS One [journals.plos.org]

- 3. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel CRK12 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Cyclin-Dependent Kinase 12 (CRK12), a validated drug target in kinetoplastid parasites, the causative agents of devastating diseases such as leishmaniasis and Human African Trypanosomiasis (HAT). This document details the signaling pathway of CRK12, experimental workflows for inhibitor discovery, quantitative data on recently identified compounds, and detailed protocols for key biological assays.

Introduction: CRK12 as a Therapeutic Target

Cyclin-Dependent Kinase 12 (CRK12) is a crucial enzyme in the cell cycle regulation of parasitic protozoa like Leishmania and Trypanosoma.[1] As a cdc-2-related kinase, it plays a pivotal role in controlling cell division and proliferation.[1] The essentiality of CRK12 for parasite viability has been confirmed through genetic and chemical validation, establishing it as a promising target for the development of new anti-parasitic drugs.[1][2] The primary mechanism of action of inhibitors targeting CRK12 is the disruption of the parasite's cell cycle, leading to cell death.[1]

The CRK12 Signaling Pathway

CRK12, like other cyclin-dependent kinases, is regulated by a partner cyclin, identified as CYC9 in Leishmania.[2][3] The CRK12/CYC9 complex is the functionally active form of the kinase. This complex is involved in the phosphorylation of downstream substrates, which in turn promotes the progression of the cell cycle.[1] Inhibition of CRK12's kinase activity disrupts this signaling cascade, leading to cell cycle arrest, primarily in the G1 and G2/M phases.[1]

Discovery of Novel CRK12 Inhibitors: A Multi-pronged Approach

The identification of novel CRK12 inhibitors has been accelerated by an integrated approach that combines computational and experimental strategies. This workflow allows for the efficient screening of large compound libraries and the subsequent validation of promising candidates.

Quantitative Analysis of Novel CRK12 Inhibitors

Recent research has identified several promising CRK12 inhibitors with potent anti-parasitic activity. The following tables summarize the quantitative data for some of these novel compounds.

Table 1: In Vitro Activity of Novel Inhibitors against Trypanosoma brucei

| Compound ID | IC50 (µM)[4][5] |

| F733-0072 | 1.11 |

| F733-0407 | 1.97 |

| L368-0556 | 0.85 |

| L439-0038 | 1.66 |

| Berenil (control) | 0.0069 |

Table 2: Binding Characteristics of Top Inhibitors to T. brucei CRK12

| Compound ID | Binding Free Energy (ΔGbind, kcal/mol)[4] |

| F733-0072 | -48.38 |

| F733-0407 | -44.55 |

| L368-0556 | -54.64 |

| L439-0038 | -45.64 |

Table 3: Activity of Pyrazolopyrimidine Inhibitors against Leishmania donovani

| Compound ID | EC50 (µM, intra-macrophage assay)[2] | Apparent Dissociation Constant (Kdapp, nM) for CRK12[2] |

| Compound 7 (GSK3186899) | 0.1 | 1.4 |

| Miltefosine (control) | 0.9 | N/A |

| Paromomycin (control) | 6.6 | N/A |

Synthesis of Core Scaffolds

The development of novel CRK12 inhibitors has focused on scaffolds such as pyrazolopyrimidines and aminothiazoles. The general synthetic strategies for these core structures are outlined below.

General Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold, the core of potent inhibitors like GSK3186899, can be synthesized through various methods, including the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents. Microwave-assisted, palladium-catalyzed multi-component reactions have also been developed for efficient and regioselective synthesis.

General Synthesis of 2-Aminothiazoles

The 2-aminothiazole core, another important scaffold for kinase inhibitors, is commonly synthesized via the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea derivative. Further modifications can be made to the 2-amino and 5-positions of the thiazole ring to optimize inhibitory activity.

Experimental Protocols

Trypanosoma brucei Bloodstream Form (BSF) Viability Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against the proliferative bloodstream form of T. brucei.

-

Cell Culture: T. brucei BSF (e.g., Lister 427 strain) are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere.[6]

-

Assay Preparation: Compounds are serially diluted in medium in a 384-well plate.

-

Cell Seeding: A suspension of T. brucei BSF is added to each well to a final density of 2 x 10^4 cells/mL.

-

Incubation: Plates are incubated for 72 hours at 37°C with 5% CO2.

-

Viability Assessment: Cell viability is determined by adding a resazurin-based reagent (e.g., Alamar Blue or PrestoBlue) and incubating for an additional 4-8 hours.[6] Fluorescence is measured (e.g., 530 nm excitation, 590 nm emission).

-

Data Analysis: IC50 values are calculated from dose-response curves using a suitable software (e.g., GraphPad Prism).

Leishmania donovani Intracellular Amastigote Assay

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of L. donovani.

-

Host Cell Culture: A suitable macrophage cell line (e.g., THP-1) is cultured and differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).[7]

-

Infection: Differentiated macrophages are infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.

-

Compound Addition: After infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: Plates are incubated for 72-96 hours at 37°C with 5% CO2.

-

Quantification of Parasite Load: The number of amastigotes per macrophage is determined. This can be done by microscopy after Giemsa staining or by high-content imaging using fluorescently labeled parasites or host cells.[7]

-

Data Analysis: The 50% effective concentration (EC50) is determined by plotting the percentage of parasite inhibition against the compound concentration.

In Vitro CRK12 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of CRK12.

-

Reagent Preparation:

-

Recombinant CRK12/CYC9 complex.

-

A suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).

-

[γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™).

-

-

Reaction Setup: Test compounds are pre-incubated with the CRK12/CYC9 complex in the kinase buffer in a 96- or 384-well plate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C.

-

Detection of Activity:

-

Radiometric: The reaction is stopped, and the phosphorylated substrate is separated (e.g., by spotting onto phosphocellulose paper) and quantified using a scintillation counter.

-

Luminescent: For assays like ADP-Glo™, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal, which is read on a plate reader.

-

-

Data Analysis: IC50 values are calculated from the dose-response inhibition curves.

Kinobeads™ Pulldown Assay for Target Engagement

This chemical proteomics approach confirms that a compound binds to its intended target (CRK12) in a complex cellular environment.

-

Cell Lysate Preparation: Leishmania or Trypanosoma cells are lysed under non-denaturing conditions to preserve native protein complexes.[5][8]

-

Competitive Binding: The cell lysate is incubated with varying concentrations of the test compound.

-

Kinobeads Incubation: A mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads (Kinobeads) is added to the lysate.[5][8] Kinases not bound by the test compound will bind to the beads.

-

Pulldown and Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Digestion: The bound kinases are eluted from the beads and digested into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pulled-down kinases.

-

Data Analysis: The displacement of CRK12 from the beads at different compound concentrations is used to generate a competition binding curve and determine the apparent dissociation constant (Kdapp).[2]

Conclusion

The discovery and development of novel CRK12 inhibitors represent a promising avenue for the treatment of leishmaniasis and Human African Trypanosomiasis. The integrated approach of computational modeling and experimental validation has proven effective in identifying potent lead compounds with diverse chemical scaffolds. The detailed methodologies provided in this guide serve as a resource for researchers in the field to advance the development of these much-needed therapeutics. Further optimization of the identified lead compounds for improved potency, selectivity, and pharmacokinetic properties is the next critical step towards clinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Structural Biology of CRK12 and Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of Cyclin-Dependent Kinase 12 (CRK12), a critical enzyme in various pathogenic protozoa and a promising target for novel drug development. The content herein focuses on the structural characteristics of CRK12, its role in cellular signaling, the mechanisms of inhibitor binding, and detailed experimental protocols for its study.

Introduction to CRK12

Cyclin-Dependent Kinase 12 (CRK12) is a member of the CDC2-related kinase (CRK) family, which are key regulators of cell cycle progression and other essential cellular processes. In protozoan parasites such as Trypanosoma brucei and Leishmania donovani, the causative agents of Human African Trypanosomiasis and visceral leishmaniasis respectively, CRK12 has been identified as an essential protein for parasite viability.[1][2] Its critical role in these organisms, coupled with sufficient divergence from human cyclin-dependent kinases, makes it an attractive target for the development of selective inhibitors with therapeutic potential.

Structural Biology of CRK12

As of the latest available data, there is no experimentally determined three-dimensional structure of CRK12 in the Protein Data Bank (PDB). Consequently, our understanding of CRK12's architecture is primarily derived from computational methods, including homology modeling and artificial intelligence-based structure prediction tools like AlphaFold2.

Homology Modeling and Predicted Structure

The 3D structure of T. brucei CRK12 has been modeled using AlphaFold2, revealing a canonical kinase domain with high confidence.[1] For L. donovani CRK12, homology models have been constructed using the crystal structure of human cyclin-dependent kinase 9 (CDK9) (PDB ID: 4BCF) as a template.[3][4] These models indicate a bilobal structure typical of protein kinases, with a smaller N-terminal lobe and a larger C-terminal lobe. The active site, responsible for ATP binding and catalysis, is located in the cleft between these two lobes.

Key structural features predicted by these models include:

-

The ATP-binding pocket: This is the primary target for small molecule inhibitors. It is a well-defined cavity with specific residues that interact with the adenine and ribose moieties of ATP, as well as the phosphate groups.

-

The Hinge Region: This flexible loop connects the N- and C-terminal lobes and forms critical hydrogen bonds with ATP and competitive inhibitors. In T. brucei CRK12, ALA433 is a key hinge residue for inhibitor binding.[1]

-

The DFG Motif: The Asp-Phe-Gly motif is a conserved feature in the activation loop of kinases. Its conformation ("in" or "out") is critical for kinase activity and can be targeted by type II inhibitors.

-

The Gatekeeper Residue: This residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. Its size and nature are key determinants of inhibitor selectivity.

CRK12 Signaling Pathway

CRK12 functions as part of a complex with a cyclin partner, CYC9.[3][4] The formation of the CRK12-CYC9 complex is essential for the kinase activity of CRK12 and its role in regulating cell proliferation in bloodstream-form trypanosomes.[2][3] Depletion of either CRK12 or CYC9 leads to cell growth arrest and eventual cell death.[2] The precise downstream substrates of the CRK12-CYC9 complex are yet to be fully elucidated, but its essentiality points to a critical role in the parasite's cell cycle.

CRK12 Inhibitors and Binding

Several classes of small molecules have been identified as inhibitors of CRK12. These compounds primarily act as ATP-competitive inhibitors, binding to the active site and preventing the binding of ATP.

Known Inhibitor Scaffolds

-

Pyrazolopyrimidines: The compound GSK3186899 (also known as DDD853651) is a potent inhibitor of L. donovani CRK12 and has shown efficacy in mouse models of visceral leishmaniasis.[4][5]

-

Aminothiazoles: "Cmpd2" has been identified as a potent inhibitor of T. brucei CRK12 with nanomolar activity.[1]

-

Natural Products: Computational screening has identified several natural products, such as sesamin and methyl ellagic acid, as potential inhibitors of L. donovani CRK12.[3]

-

Other Novel Scaffolds: High-throughput computational screening has identified additional novel scaffolds with micromolar inhibitory activity against T. brucei.[1]

Quantitative Data on Inhibitor Binding

The following tables summarize the available quantitative data for various CRK12 inhibitors.

Table 1: Inhibitory Potency (IC50/EC50) of CRK12 Inhibitors

| Compound Name/ID | Target Organism | Assay Type | IC50/EC50 (µM) | Reference |

| GSK3186899/DDD853651 | L. donovani | N/A | N/A | [4][5] |

| Cmpd 2 | T. brucei | Cell Viability | 0.00096 | [1] |

| F733-0072 | T. brucei | Cell Viability | 1.11 | [1] |

| F733-0407 | T. brucei | Cell Viability | 1.97 | [1] |

| L368-0556 | T. brucei | Cell Viability | 0.85 | [1] |

| L439-0038 | T. brucei | Cell Viability | 1.66 | [1] |

Table 2: Binding Affinity and Computational Data for CRK12 Inhibitors

| Compound Name/ID | Target Organism | Parameter | Value | Reference |

| Compound 5 | L. donovani | Kdapp for CRK12 | 0.0014 µM | [4] |

| Compound 5 | L. donovani | Kdapp for MPK9 | 0.045 µM | [4] |

| Compound 5 | L. donovani | Kdapp for CRK6 | 0.097 µM | [4] |

| NANPDB1406 | L. donovani | Binding Affinity | -9.5 kcal/mol | [3] |

| NANPDB2581 | L. donovani | Binding Affinity | -9.2 kcal/mol | [3] |

| F733-0072 | T. brucei | Binding Free Energy (ΔGbind) | -48.38 kcal/mol | [1] |

| F733-0407 | T. brucei | Binding Free Energy (ΔGbind) | -44.55 kcal/mol | [1] |

| L368-0556 | T. brucei | Binding Free Energy (ΔGbind) | -54.64 kcal/mol | [1] |

| L439-0038 | T. brucei | Binding Free Energy (ΔGbind) | -45.64 kcal/mol | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of CRK12 structural biology and inhibitor binding.

Computational Modeling and Virtual Screening Workflow

Given the absence of an experimental structure, computational methods are paramount. The following workflow is typically employed for structure prediction and inhibitor discovery.

Protocol 5.1.1: Homology Modeling of CRK12

-

Template Selection: Perform a BLAST search against the Protein Data Bank (PDB) using the CRK12 amino acid sequence to identify suitable templates. Human CDK9 (PDB ID: 4BCF) is a commonly used template.[3][4]

-

Sequence Alignment: Align the target CRK12 sequence with the template sequence using a tool like ClustalW.

-

Model Building: Use software such as MODELLER or SWISS-MODEL to generate 3D models based on the sequence alignment and the template structure.

-

Model Validation: Assess the quality of the generated models using tools like PROCHECK (for Ramachandran plots) and Verify3D to ensure stereochemical quality and proper folding.

Protocol 5.1.2: Structure-Based Virtual Screening

-

Protein Preparation: Prepare the refined CRK12 model by adding hydrogen atoms, assigning partial charges, and defining the binding site grid around the ATP-binding pocket.

-

Ligand Preparation: Prepare a library of small molecules for screening. This involves generating 3D conformations and assigning appropriate protonation states.

-

Molecular Docking: Perform hierarchical docking using a program like AutoDock Vina or Glide.[3] This typically involves multiple stages:

-

High-Throughput Virtual Screening (HTVS): A fast, less precise method to screen large libraries.

-

Standard Precision (SP): Redock the top hits from HTVS with higher precision.

-

Extra Precision (XP): Redock the top hits from SP with the highest precision to get the final set of candidate inhibitors.

-

-

Hit Selection: Select the top-scoring compounds based on their docking scores and visual inspection of their binding poses.

Protocol 5.1.3: Molecular Dynamics (MD) Simulation

-

System Setup: Place the CRK12-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure stability.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

Analysis: Analyze the trajectory to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF).

In Vitro Kinase Assay

This protocol describes a general method for measuring the kinase activity of CRK12 and the inhibitory effect of compounds.

-

Reagents and Buffers:

-

Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

-

Recombinant CRK12-CYC9 complex.

-

Generic kinase substrate (e.g., Myelin Basic Protein, MBP).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

Test compounds dissolved in DMSO.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the kinase buffer, CRK12-CYC9 complex, and the substrate.

-

Add the test compound at various concentrations (or DMSO for control).

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose membrane.

-

Wash the membrane to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd).

-

Sample Preparation:

-

Dialyze the purified CRK12 protein and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heat of dilution effects.

-

Determine the accurate concentrations of the protein and the inhibitor.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the inhibitor into the protein solution.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion

CRK12 represents a promising, chemically validated drug target for several neglected tropical diseases. While the lack of an experimental structure presents a challenge, computational approaches have provided significant insights into its structural biology and have been instrumental in the discovery of potent inhibitors. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further explore CRK12 biology and develop novel therapeutics targeting this essential kinase. Future work focusing on the experimental determination of the CRK12-CYC9 structure will be crucial for accelerating structure-based drug design efforts.

References

- 1. Discovery of Novel CRK12 Inhibitors for the Treatment of Human African Trypanosomiasis: An Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei | PLOS One [journals.plos.org]

- 3. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cellular Targets and Off-Target Effects of GSK3186899/DDD853651, a Potent Inhibitor of Leishmania CRK12

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular targets and potential off-target effects of the preclinical candidate GSK3186899/DDD853651, a pyrazolopyrimidine-based inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12). As a promising agent for the treatment of visceral leishmaniasis, a thorough understanding of its mechanism of action and selectivity profile is critical for further development. This document summarizes key quantitative data on its on-target and off-target activities, details the experimental protocols used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a severe and often fatal disease endemic in many parts of the world.[1] The limitations of current therapies, including toxicity, emerging resistance, and parenteral administration, necessitate the discovery of novel anti-leishmanial agents with improved profiles.[2][3][4] Protein kinases are essential regulators of cellular processes in Leishmania and represent a promising class of drug targets.

GSK3186899/DDD853651 (also known as DNDI-6899) is a potent inhibitor of L. donovani CRK12, a cyclin-dependent kinase homolog vital for parasite viability. This compound has demonstrated significant efficacy in both in vitro and in vivo models of VL and has been selected as a preclinical development candidate.[1][2][3][4] This guide details the current knowledge of its cellular interactions, providing a valuable resource for researchers in the field of anti-parasitic drug discovery.

On-Target Activity: Inhibition of Leishmania donovani CRK12

The primary mechanism of action of GSK3186899/DDD853651 is the inhibition of L. donovani CRK12.[1] This has been validated through genetic and chemical approaches. Overexpression of wild-type CRK12 in L. donovani promastigotes surprisingly rendered the parasites more sensitive to a related compound from the same series, while co-overexpression of CRK12 and its partner cyclin, CYC9, resulted in a decrease in potency, suggesting a complex regulatory mechanism.

Quantitative On-Target Activity Data

The potency of GSK3186899/DDD853651 has been evaluated in various Leishmania donovani assays, as summarized in the table below.

| Assay Type | Cell Type/System | Parameter | Value (μM) | Reference |

| Axenic Amastigote Assay | L. donovani | EC50 | 0.1 | [5] |

| Intra-Macrophage Assay | L. donovani in THP-1 cells | EC50 | 1.4 | [5][6] |

| Mammalian Cell Cytotoxicity | THP-1 cells | EC50 | >50 | [6] |

Off-Target Profile

A critical aspect of drug development is the characterization of off-target effects to predict potential toxicity and understand the full pharmacological profile of a compound. The off-target profile of GSK3186899/DDD853651 and a related analogue (compound 15) was assessed using a chemoproteomic affinity profiling approach (Kinobeads) against a panel of human kinases.

Quantitative Off-Target Activity Data

The following table summarizes the identified human off-targets for a close analog of GSK3186899/DDD853651 (compound 8 from the same chemical series) when screened at a concentration of 5 μM. GSK3186899/DDD853651 itself (referred to as compound 15 in the study) did not show significant competition for any of the 210 human protein kinases tested at this concentration, indicating a favorable selectivity profile.

| Target | Target Class | % Competition at 5 μM (Compound 8) |

| CDK2 | Protein Kinase | >50% |

| CDK5 | Protein Kinase | >50% |

| GSK3A | Protein Kinase | >50% |

| GSK3B | Protein Kinase | >50% |

| CLK2 | Protein Kinase | >50% |

| DYRK1A | Protein Kinase | >50% |

| DYRK1B | Protein Kinase | >50% |

| DYRK2 | Protein Kinase | >50% |

| HIPK2 | Protein Kinase | >50% |

| HIPK3 | Protein Kinase | >50% |

| PAK1 | Protein Kinase | >50% |

| PAK2 | Protein Kinase | >50% |

| PAK4 | Protein Kinase | >50% |

| TNK2 | Protein Kinase | >50% |

Note: This data is for a related compound (8) and not GSK3186899/DDD853651 (15), which showed no significant off-targets in this assay.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of CRK12 in Leishmania

The precise downstream signaling pathway of CRK12 in Leishmania is not fully elucidated. However, based on its homology to cyclin-dependent kinases, it is proposed to play a crucial role in cell cycle regulation. Inhibition of CRK12 is hypothesized to lead to cell cycle arrest and ultimately parasite death.

Caption: Proposed signaling pathway of Leishmania CRK12 and its inhibition by GSK3186899.

Experimental Workflow: Intra-Macrophage Potency Assay

The intra-macrophage assay is a key experiment to determine the efficacy of anti-leishmanial compounds in a physiologically relevant context.

Caption: Workflow for determining the intra-macrophage potency of anti-leishmanial compounds.

Experimental Workflow: Chemoproteomic Off-Target Identification

Chemoproteomics with Kinobeads is a powerful method to identify kinase targets and off-targets in a competitive binding format.

Caption: Workflow for identifying kinase off-targets using Kinobeads-based chemoproteomics.

Detailed Experimental Protocols

Leishmania donovani Intra-Macrophage Assay

This assay assesses the ability of a compound to kill L. donovani amastigotes residing within a host macrophage.

-

Cell Culture:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Differentiate THP-1 cells into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

-

Infection:

-

Infect the differentiated THP-1 macrophages with L. donovani amastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).

-

Incubate for 24 hours to allow for phagocytosis and establishment of infection.

-

Wash the cells to remove extracellular parasites.

-

-

Compound Treatment:

-

Prepare a serial dilution of GSK3186899/DDD853651 in the appropriate medium.

-

Add the compound dilutions to the infected macrophages and incubate for 72 hours.

-

-

Quantification:

-

Fix the cells with methanol.

-

Stain the nuclei of both macrophages and amastigotes with a fluorescent dye such as 4',6-diamidino-2-phenylindole (DAPI).

-

Use an automated high-content imaging system to acquire images and quantify the number of amastigotes per macrophage.

-

-

Data Analysis:

-

Determine the percentage of parasite inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

-

Calculate the half-maximal effective concentration (EC50) by fitting the data to a dose-response curve.

-

Chemoproteomic Affinity Profiling (Kinobeads)

This method is used to identify the interaction of a compound with a large number of kinases simultaneously from a cell lysate.

-

Lysate Preparation:

-

Culture a human cell line (e.g., K-562) to a sufficient density.

-

Harvest the cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins while maintaining their native conformation.

-

Clarify the lysate by centrifugation to remove insoluble material.

-

-

Compound Incubation:

-

Incubate the cell lysate with the test compound (GSK3186899/DDD853651) at a defined concentration (e.g., 5 μM) or with a vehicle control (DMSO) for a specified time.

-

-

Affinity Chromatography:

-

Add Kinobeads, which are sepharose beads derivatized with a mixture of non-selective kinase inhibitors, to the lysate.

-

Incubate to allow kinases not bound by the test compound to bind to the beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Protein Elution and Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads.

-

Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the proteins in each sample using a proteomics software suite.

-

Compare the abundance of each identified kinase between the compound-treated sample and the vehicle control.

-

Proteins that show a significant reduction in abundance in the compound-treated sample are considered potential targets or off-targets, as the compound competed with the Kinobeads for binding.

-

Conclusion

GSK3186899/DDD853651 is a promising preclinical candidate for the treatment of visceral leishmaniasis with a well-defined primary target, L. donovani CRK12. The compound exhibits potent activity against the intracellular amastigote form of the parasite at concentrations that are not toxic to mammalian host cells. Furthermore, chemoproteomic profiling suggests a high degree of selectivity for the parasite kinase over a large panel of human kinases. This detailed technical guide provides a foundation for further research and development of this and other CRK12 inhibitors as novel anti-leishmanial therapeutics. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to characterize similar compounds.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Wnt5A Signaling Blocks Progression of Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for identifying immune mediators during Leishmania infection in mice using metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]

Crk12-IN-2: A Deep Dive into its Inhibitory Effects on Kinetoplastid Proliferation

For Immediate Release

This technical guide provides an in-depth analysis of Crk12-IN-2, a potent inhibitor of cdc-2-related kinase 12 (Crk12), a key regulator in the cell cycle and viability of kinetoplastid parasites. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents against trypanosomiasis and leishmaniasis.

Introduction: The Crucial Role of Crk12 in Kinetoplastids

Kinetoplastids, a group of flagellated protozoa including the genera Trypanosoma and Leishmania, are responsible for a spectrum of neglected tropical diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. The cdc-2-related kinases (CRKs) are essential for the regulation of the cell cycle in these parasites, making them attractive targets for drug development.

Crk12, in complex with its cyclin partner CYC9, has been identified as a crucial enzyme for the proliferation of bloodstream form trypanosomes and is essential for the viability of Leishmania species.[1] Depletion of Crk12 in Trypanosoma brucei results in significant defects in endocytosis and leads to an enlarged flagellar pocket, ultimately causing parasite death.[1][2] This pivotal role in parasite survival has positioned Crk12 as a promising target for novel chemotherapeutics.

This compound: A Potent Diaminothiazole Inhibitor

This compound is a member of a diaminothiazole series of compounds repositioned for the treatment of African animal trypanosomiasis.[3] This compound has demonstrated potent and specific inhibitory activity against the Crk12 enzyme in various kinetoplastid species.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified against several kinetoplastid parasites. The following table summarizes the reported half-maximal effective concentrations (EC50).

| Kinetoplastid Species | EC50 (nM) | Reference |

| Trypanosoma congolense | 3.2 | [3] |

| Trypanosoma vivax | 0.08 | [3] |

| Leishmania donovani | 84% inhibition (concentration not specified) | [4] |

| Trypanosoma cruzi | 76% inhibition (concentration not specified) | [4] |

Note: The data for L. donovani and T. cruzi indicates percentage inhibition at a single, unspecified concentration and does not represent EC50 values.

Mechanism of Action: Targeting the Crk12/CYC9 Complex

This compound exerts its anti-kinetoplastid activity by directly targeting the Crk12 kinase, a central node in the regulation of essential cellular processes.

The Crk12/CYC9 Signaling Pathway

The Crk12/CYC9 complex is integral to the coordination of cell cycle progression and endocytosis in kinetoplastids. While the complete downstream signaling cascade is still under investigation, the known effects of Crk12 depletion point to its critical role in maintaining the structural and functional integrity of the flagellar pocket, the sole site of endocytosis and exocytosis in these organisms.[1][2] Inhibition of Crk12 by this compound is believed to disrupt these essential functions, leading to parasite death.

Experimental Protocols

Detailed experimental methodologies for the synthesis and evaluation of this compound are crucial for reproducibility and further research. The following sections outline the key experimental procedures based on available information.

Chemical Synthesis of this compound

The synthesis of this compound and its analogs follows a multi-step organic chemistry route characteristic of the diaminothiazole scaffold. For detailed synthetic procedures, please refer to the supporting information of Smith A, et al. J Med Chem. 2022 Apr 14;65(7):5606-5624.

In Vitro Anti-kinetoplastid Activity Assays

The efficacy of this compound against various kinetoplastid species is determined using cell-based viability assays.

Protocol for Trypanosoma species (congolense, vivax, cruzi):

-

Parasites are cultured in appropriate media to logarithmic growth phase.

-

The parasites are seeded into 96-well plates at a defined density.

-

This compound is serially diluted and added to the wells.

-

Plates are incubated for 72 hours under appropriate conditions (e.g., 37°C for bloodstream forms).

-

Parasite viability is assessed using a resazurin-based fluorescence assay.

-

EC50 values are calculated from dose-response curves using a suitable software (e.g., GraphPad Prism).

Protocol for Leishmania donovani (amastigote stage):

-

Macrophages (e.g., THP-1 or peritoneal macrophages) are seeded in 96-well plates and differentiated.

-

Differentiated macrophages are infected with L. donovani promastigotes, which then transform into amastigotes.

-

Extracellular promastigotes are washed away.

-

This compound is serially diluted and added to the infected macrophages.

-

Plates are incubated for 72 hours.

-

The number of intracellular amastigotes is quantified by microscopy after Giemsa staining or by using a reporter gene assay.

-

EC50 values are determined from the dose-response data.

In Vivo Efficacy Studies

The therapeutic potential of this compound is evaluated in animal models of trypanosomiasis.

Protocol for Mouse Model of African Animal Trypanosomiasis (T. congolense and T. vivax):

-

Mice are infected with a lethal dose of the respective trypanosome species.

-

Once parasitemia is established, treatment with this compound is initiated.

-

The compound is administered via a suitable route (e.g., subcutaneous injection) at a defined dose and schedule (e.g., 10 mg/kg, once daily for 4 days).[3]

-

Parasitemia is monitored daily by microscopic examination of tail blood.

-

The efficacy of the treatment is determined by the clearance of parasites from the blood and the survival of the treated mice.

Conclusion and Future Directions

This compound is a promising lead compound for the development of novel therapies against kinetoplastid infections, particularly African animal trypanosomiasis. Its potent activity against T. congolense and T. vivax highlights the potential of the diaminothiazole scaffold for targeting Crk12. Further studies are warranted to:

-

Determine the precise EC50 values of this compound against a broader range of kinetoplastid parasites, including Leishmania species and Trypanosoma cruzi.

-

Elucidate the detailed downstream substrates of the Crk12/CYC9 complex to gain a deeper understanding of its biological functions.

-

Optimize the pharmacokinetic and pharmacodynamic properties of the diaminothiazole series to improve efficacy and safety profiles for potential clinical development.

This technical guide provides a comprehensive overview of the current knowledge on this compound and its effects on kinetoplastids. The presented data and protocols serve as a valuable resource for the scientific community dedicated to combating these devastating diseases.

References